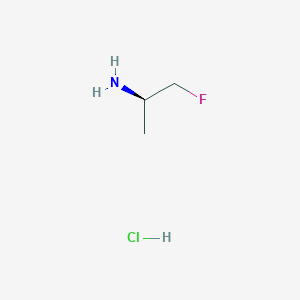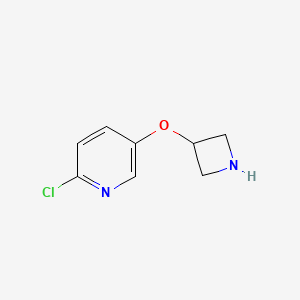
Pyridine, 5-(3-azetidinyloxy)-2-chloro-
Übersicht
Beschreibung
“Pyridine, 5-(3-azetidinyloxy)-2-chloro-” is a chemical compound with the CAS Number: 1354543-05-7 . It has a molecular weight of 223.1 and its linear formula is C8H12Cl2N2O .
Molecular Structure Analysis
The molecular structure of “Pyridine, 5-(3-azetidinyloxy)-2-chloro-” is represented by the linear formula C8H12Cl2N2O . This indicates that the molecule consists of 8 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research has demonstrated the synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. These compounds were investigated for their antidepressant and nootropic activities, with specific derivatives showing high antidepressant activity and nootropic activity in dose-dependent manners. This suggests the potential of the 2-azetidinone skeleton as a central nervous system active agent for therapeutic use (Asha B. Thomas et al., 2016).
Regioselective Difunctionalization
The regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates has been reported, leading to various 2,3,4-trisubstituted pyridines. This methodology opens new pathways for synthesizing key intermediates, including those related to pyridine derivatives like "Pyridine, 5-(3-azetidinyloxy)-2-chloro-" (Benjamin Heinz et al., 2021).
Antifungal Agents
A series of pyridine derivatives has been synthesized and evaluated for antifungal activity, indicating the potential of these compounds as potent antifungal agents. This underscores the importance of pyridine derivatives in developing new antifungal therapies (C. S. Rajput et al., 2011).
Antimicrobial Evaluation
Quinoline-oxadiazole–based azetidinone derivatives, including those related to the pyridine structure, have been synthesized, characterized, and screened for their antimicrobial activity against various bacterial and fungal strains. These studies highlight the antimicrobial potential of these derivatives (A. Dodiya et al., 2012).
PET Tracers for Nicotinic Acetylcholine Receptors
Studies have focused on the synthesis and evaluation of pyridine derivatives as potential tracers for studying nicotinic acetylcholine receptors by positron emission tomography (PET), indicating the role of these compounds in neuroimaging and the study of neurological disorders (L. Brown et al., 2001).
Safety And Hazards
The safety information for “Pyridine, 5-(3-azetidinyloxy)-2-chloro-” includes hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .
Eigenschaften
IUPAC Name |
5-(azetidin-3-yloxy)-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8-2-1-6(5-11-8)12-7-3-10-4-7/h1-2,5,7,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMHLFKMIUWSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 5-(3-azetidinyloxy)-2-chloro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1449272.png)

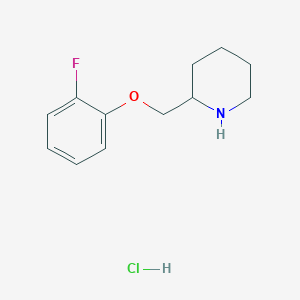
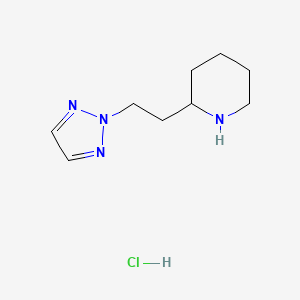
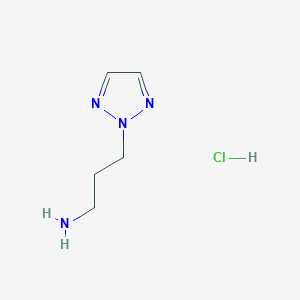
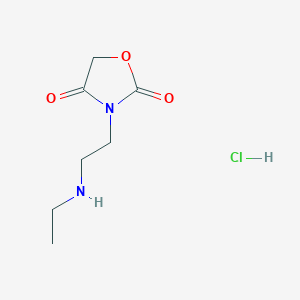
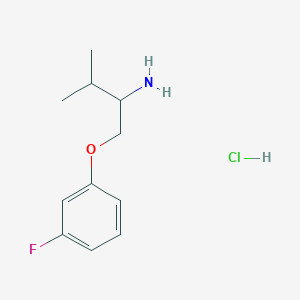

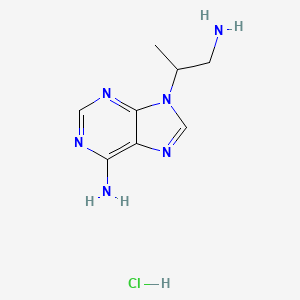
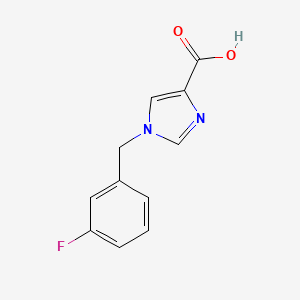
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1449288.png)
